Inhibitory Potency Against the Delayed-Rectifier Potassium Current (IKs) in Cardiac Myocytes
This compound demonstrates a specific inhibitory effect on the activating delayed-rectifier K+ current, a key component of cardiac repolarization mediated by the KCNQ1 (Kv7.1) channel. Its measured IC50 of 31 nM in isolated guinea pig ventricular myocytes provides a quantifiable benchmark for potency. This is a critical differentiator when selecting a tool compound for studying IKs modulation, as many naphthyridine analogs are optimized for other targets (e.g., H-PGDS, M2 receptor) and lack this specific ion channel profile. [1]
| Evidence Dimension | Inhibition of activating delayed-rectifier K+ current |
|---|---|
| Target Compound Data | IC50 = 31 nM |
| Comparator Or Baseline | Class-level baseline: Most naphthyridine-3-carboxamides are not profiled against IKs; known H-PGDS inhibitors (e.g., HPGDS inhibitor 3) show IC50 values in the low nanomolar range against their primary enzymatic target, not ion channels [2]. |
| Quantified Difference | The target compound's primary activity is on an ion channel with an IC50 of 31 nM, whereas structurally related H-PGDS inhibitors show no reported IKs activity, highlighting a target-selectivity divergence. |
| Conditions | Whole-cell patch clamp in isolated guinea pig ventricular myocytes. |
Why This Matters
For researchers focused on cardiac safety pharmacology or KCNQ1 channelopathies, this specific potassium channel activity profile is the primary selection criterion, making generic naphthyridine-3-carboxamides unsuitable replacements.
- [1] BindingDB. Affinity Data for BDBM (InChIKey LBFIBSJBGJEBGP-UHFFFAOYSA-N) vs. Potassium voltage-gated channel subfamily KQT member 1. IC50: 31 nM. View Source
- [2] Cadilla, R. et al. The exploration of aza-quinolines as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors with low brain exposure. Bioorganic & Medicinal Chemistry, 2020. (Identifies 1,8-naphthyridine 1y with H-PGDS IC50 = 9.4 nM). View Source
